molecular formula C8H12N2O3S B13996619 N-(3-(Aminomethyl)-5-hydroxyphenyl)methanesulfonamide CAS No. 1243347-62-7

N-(3-(Aminomethyl)-5-hydroxyphenyl)methanesulfonamide

Cat. No.: B13996619
CAS No.: 1243347-62-7
M. Wt: 216.26 g/mol
InChI Key: OLHWIOQLUANADU-UHFFFAOYSA-N
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Description

N-(3-(Aminomethyl)-5-hydroxyphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group attached to a phenyl ring substituted with an aminomethyl (-CH₂NH₂) group at the 3-position and a hydroxyl (-OH) group at the 5-position. This compound is primarily utilized as an intermediate in synthesizing derivatives of nimesulide, a well-known aromatase inhibitor and anti-inflammatory agent . Synthetic routes for this compound often involve multi-step reactions, including nitro group reduction and methanesulfonylation, as demonstrated in related derivatives (e.g., , Scheme 1) .

Properties

CAS No.

1243347-62-7

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

N-[3-(aminomethyl)-5-hydroxyphenyl]methanesulfonamide

InChI

InChI=1S/C8H12N2O3S/c1-14(12,13)10-7-2-6(5-9)3-8(11)4-7/h2-4,10-11H,5,9H2,1H3

InChI Key

OLHWIOQLUANADU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC(=C1)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Aminomethyl)-5-hydroxyphenyl)methanesulfonamide typically involves the reaction of 3-(aminomethyl)-5-hydroxybenzene with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-(Aminomethyl)-5-hydroxybenzene+Methanesulfonyl chlorideThis compound+HCl\text{3-(Aminomethyl)-5-hydroxybenzene} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-(Aminomethyl)-5-hydroxybenzene+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Aminomethyl)-5-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(3-(Aminomethyl)-5-hydroxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.

    Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-(Aminomethyl)-5-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA). This inhibition disrupts the production of nucleic acids and proteins, leading to bacterial cell death.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The pharmacological and physicochemical properties of sulfonamide derivatives are highly dependent on substituent patterns. Below is a detailed comparison of N-(3-(Aminomethyl)-5-hydroxyphenyl)methanesulfonamide with structurally analogous compounds:

Table 1: Comparative Analysis of Methanesulfonamide Derivatives

Compound Name Key Substituents Molecular Weight Solubility/LogP* Biological Activity Reference
This compound 3-(CH₂NH₂), 5-OH 230.27 Moderate (polar groups) Intermediate for nimesulide
N-(4-Amino-2-((2,5-dimethoxybenzyl)oxy)phenyl)methanesulfonamide (A3) 2-(2,5-dimethoxybenzyloxy), 4-NH₂ 408.43 Low (lipophilic groups) Anticancer (synthesis intermediate)
N-[3-Amino-2-methoxy-5-(tert-butyl)phenyl]methanesulfonamide 2-OCH₃, 5-(C(CH₃)₃), 3-NH₂ 272.37 Low (tert-butyl) Research compound (unspecified)
N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydropyrazol-3-yl)phenyl)methanesulfonamide Complex pyrazole-benzoyl-ethoxy substituents ~520 (estimated) Not reported Antiviral (docking score: -9.2 kcal/mol)
N-(2-Hydroxy-5-nitrophenyl)methanesulfonamide 2-OH, 5-NO₂ 232.22 Moderate Nimesulide precursor

*LogP values inferred from substituent hydrophilicity/lipophilicity.

Key Observations

Substituent Effects on Solubility :

  • The presence of polar groups (e.g., -OH, -NH₂) in the title compound enhances aqueous solubility compared to derivatives with lipophilic groups like tert-butyl () or dimethoxybenzyl () .
  • Electron-withdrawing groups (e.g., nitro in ) reduce solubility but improve stability during synthesis .

Biological Activity :

  • Antiviral derivatives () exhibit bulkier substituents (e.g., benzoyl-ethoxy-pyrazole), which likely enhance target binding via hydrophobic interactions .
  • The title compound’s role as a nimesulide precursor underscores its utility in generating anti-inflammatory agents, whereas analogs like A3 () are tailored for anticancer applications .

Synthetic Flexibility :

  • Methanesulfonamide serves as a versatile scaffold; substituents can be modified via nucleophilic substitution (e.g., ) or coupling reactions (e.g., ) to tune bioactivity .

Research Findings and Pharmacological Implications

Pharmacokinetic Enhancements: Methyl sulfonamide groups generally improve metabolic stability and oral bioavailability by resisting enzymatic degradation, as noted in studies on related compounds () . The title compound’s aminomethyl and hydroxyl groups may further facilitate renal excretion, reducing toxicity risks.

Antiviral Potential: Docking studies highlight that methanesulfonamide derivatives with extended aromatic systems (e.g., pyrazole or naphthalene moieties in ) exhibit strong binding to viral polymerases, suggesting structural modifications to the phenyl ring could enhance antiviral efficacy .

Limitations and Future Directions :

  • Derivatives with high lipophilicity (e.g., tert-butyl in ) face challenges in formulation due to poor solubility .
  • Further structure-activity relationship (SAR) studies are needed to optimize the balance between polar and lipophilic substituents for targeted applications.

Biological Activity

N-(3-(Aminomethyl)-5-hydroxyphenyl)methanesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound, characterized by its unique structural features, has shown potential in various therapeutic applications, particularly in the fields of oncology and antimicrobial therapy.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C10H14N2O3S
  • Molecular Weight : 246.29 g/mol

This compound features a methanesulfonamide group attached to a phenolic structure with an aminomethyl substituent, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's role as a potential anticancer agent. The mechanism underlying its anticancer effects involves the inhibition of specific kinases that are pivotal in cell cycle regulation and apoptosis. For instance, it has been shown to inhibit Polo-like kinase 1 (Plk1), a target that is often deregulated in various cancers. In vitro assays demonstrated that the compound effectively reduced cell viability in cancer cell lines with IC50 values indicating significant potency against tumor growth .

Antimicrobial Properties

This compound also exhibits antimicrobial activity against Gram-positive bacteria. Its efficacy was assessed through Minimum Inhibitory Concentration (MIC) tests, which revealed that it effectively inhibited the growth of vancomycin-resistant Enterococcus faecalis (VRE) with MIC values around 26.33 µM . This suggests its potential utility in treating infections caused by resistant bacterial strains.

Case Studies and Experimental Data

  • Anticancer Studies :
    • A study involving various sulfonamide derivatives indicated that modifications in the side chains could enhance their inhibitory effects on Plk1, with some derivatives showing IC50 values as low as 1.63 µM .
    • In vivo studies demonstrated that certain analogues of this compound could significantly reduce tumor size in xenograft models, further supporting its anticancer potential.
  • Antimicrobial Studies :
    • A series of experiments conducted on bacterial cultures showed that the compound's sulfonamide moiety contributes to its antibacterial activity by interfering with folate synthesis pathways in bacteria .
    • Comparative studies with standard antibiotics revealed that this compound could serve as a complementary agent in antibiotic therapy.

Data Tables

Activity Type IC50/MIC Values Reference
Anticancer (Plk1)1.63 µM
Antimicrobial (VRE)26.33 µM

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